(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol

Beschreibung

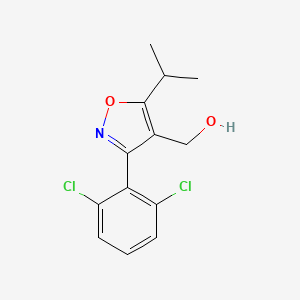

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol (CAS: 278597-30-1) is a substituted isoxazole derivative with a molecular formula of C₁₃H₁₃Cl₂NO₂ and a molecular weight of 286.15 g/mol . The compound features a 2,6-dichlorophenyl group at the 3-position of the isoxazole ring, an isopropyl substituent at the 5-position, and a hydroxymethyl group at the 4-position (Figure 1). It is typically stored at 2–8°C and has a boiling point of 408.66°C at standard pressure .

This compound serves as a critical intermediate in medicinal chemistry. For example, it is used to synthesize GW-4064, a farnesoid X receptor (FXR) agonist that improves insulin sensitivity and hyperlipidemia in diabetic models . Its synthetic utility is demonstrated in multi-step reactions, such as hydrazide formation and fluorescence labeling for biological assays .

Eigenschaften

IUPAC Name |

[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO2/c1-7(2)13-8(6-17)12(16-18-13)11-9(14)4-3-5-10(11)15/h3-5,7,17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFSDLYZZTWMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445844 | |

| Record name | [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278597-30-1 | |

| Record name | [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278597-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2,6-Dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biologische Aktivität

(3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol, with the CAS number 278597-30-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on existing research, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃Cl₂NO₂

- Molecular Weight : 286.15 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits several biological activities which are summarized below:

Antitumor Activity

Research indicates that compounds similar to this compound may inhibit tumor growth by targeting specific signaling pathways. One study highlighted the dependency of antitumor activity on the free-drug exposure in vivo, particularly through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

Antimicrobial Properties

The presence of the dichlorophenyl group in the structure suggests potential antimicrobial properties. Compounds with similar structural features have shown efficacy against various bacterial strains, indicating that this compound could also possess antimicrobial activity.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms. The isoxazole moiety is known for its ability to interact with neurotransmitter receptors, which could lead to protective effects against neurodegenerative conditions .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling Pathways : It has been shown to affect pathways like PI3K/AKT/mTOR, leading to reduced cell proliferation in tumor models .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below are notable findings:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models using related isoxazole compounds | Suggests potential for development as an anticancer agent |

| Study 2 | Showed antimicrobial activity against Gram-positive bacteria | Indicates possible therapeutic applications in treating infections |

| Study 3 | Reported neuroprotective effects in animal models of neurodegeneration | Highlights potential for treating neurological disorders |

Safety and Toxicology

The safety profile of this compound indicates it is harmful if swallowed and can cause skin and eye irritation . Proper handling and safety precautions are essential when working with this compound.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

One of the primary applications of (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol is as an antiprotozoal agent , particularly for the treatment of coccidiosis in poultry and other animals. Coccidiosis is a parasitic disease caused by protozoa of the genus Eimeria, which can lead to significant economic losses in the poultry industry. The compound has shown efficacy in controlling these parasites, making it a valuable tool in veterinary medicine .

Study 1: Antiparasitic Efficacy

A study published in a veterinary journal evaluated the effectiveness of this compound against Eimeria species in chickens. The results indicated a significant reduction in parasite load compared to untreated controls, suggesting its potential as a therapeutic agent in poultry farming .

Study 2: Cytotoxicity Assays

In another research effort focused on anticancer properties, various derivatives of isoxazole compounds were tested against human cancer cell lines. Although not directly tested on this compound, related compounds exhibited IC50 values indicating potent cytotoxic effects. This suggests that further investigation into this specific compound could yield valuable insights into its potential anticancer applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The pharmacological and physicochemical properties of isoxazole derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Key Observations :

- Isopropyl vs.

- Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group in the target compound improves solubility in polar solvents, whereas the chloromethyl analog (CAS 303225-22-1) is more reactive, enabling nucleophilic substitutions in synthetic workflows .

(a) FXR Agonism and Diabetes Therapeutics

The target compound is a precursor to GW-4064 (CAS 278779-30-9), a potent FXR agonist that enhances insulin sensitivity and glucose uptake in adipocytes .

Research Findings and Clinical Relevance

- GW-4064 : Derived from the target compound, GW-4064 reduces hyperglycemia in diabetic mice by activating FXR, which modulates lipid metabolism and adiposity .

- Compound 25 (CAS 213250-70-5): A derivative with a methoxy-linked benzyl group acts as a dual agonist for FXR and PPAR-β/δ, indicating that ether linkages can broaden receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.